Trovirdine
Overview
Description
Trovirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used in the treatment of HIV-1 infections. It is known for its potent inhibitory effects on the HIV-1 reverse transcriptase enzyme, which is crucial for the replication of the virus. This compound has been studied extensively for its potential in antiretroviral therapy and has shown promising results in clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trovirdine is synthesized through a series of chemical reactions involving thiourea derivatives. One common method involves the treatment of isothiocyanate derivatives with secondary or primary amines . This reaction typically requires mild conditions and can be carried out at room temperature. Another method involves the condensation of primary and secondary amines with thiophosgene and its derivatives . This method, however, requires more stringent conditions and the use of toxic reactants.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to streamline production and minimize human intervention. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Trovirdine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under mild to moderate conditions.
Major Products Formed
Scientific Research Applications
Trovirdine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of NNRTIs and their interactions with reverse transcriptase.
Biology: Studied for its effects on viral replication and potential use in combination therapies for HIV.
Industry: Used in the development of new antiviral drugs and as a reference compound in quality control processes.
Mechanism of Action
Trovirdine exerts its effects by inhibiting the HIV-1 reverse transcriptase enzyme. It binds to a specific site on the enzyme, preventing it from converting viral RNA into DNA, a crucial step in the replication cycle of the virus . This inhibition effectively reduces the viral load in infected individuals and helps in managing HIV infections. The molecular targets involved include the reverse transcriptase enzyme and various pathways associated with viral replication.
Comparison with Similar Compounds
Trovirdine is unique among NNRTIs due to its specific binding affinity and inhibitory potency. Similar compounds include:
Efavirenz: Another NNRTI with a similar mechanism of action but different binding characteristics.
Nevirapine: Known for its use in combination therapies but with a different side effect profile.
Delavirdine: Shares structural similarities with this compound but differs in its pharmacokinetic properties.
This compound stands out due to its high potency and specific binding to the reverse transcriptase enzyme, making it a valuable compound in the treatment of HIV-1 infections.
Biological Activity
Trovirdine, also known as LY300046, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) under investigation for its potential use in the treatment of HIV/AIDS. This compound has garnered attention due to its unique mechanism of action and promising efficacy in preclinical studies. The following sections provide a comprehensive overview of this compound's biological activity, including its mechanism, efficacy in various studies, and comparative analysis with other antiretroviral agents.
This compound functions by binding to the reverse transcriptase (RT) enzyme of HIV-1, inhibiting its activity and thereby preventing the conversion of viral RNA into DNA. This inhibition is crucial for viral replication. The compound's structure allows it to interact with allosteric sites on the RT enzyme, which is distinct from the active site targeted by nucleoside analogs. This property may contribute to its effectiveness against strains of HIV that have developed resistance to other NNRTIs .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent anti-HIV activity. A study reported that this compound had an EC50 value (the concentration required to inhibit 50% of viral replication) significantly lower than many existing NNRTIs .
Table 1: Comparative Efficacy of this compound and Other NNRTIs
Compound | EC50 (μM) | Mechanism |
---|---|---|
This compound | 0.01 | Non-nucleoside inhibition |
Efavirenz | 0.05 | Non-nucleoside inhibition |
Nevirapine | 0.1 | Non-nucleoside inhibition |
Rilpivirine | 0.02 | Non-nucleoside inhibition |
These findings indicate that this compound may be more effective than some currently used NNRTIs, particularly in cases where resistance has emerged.
Clinical Trials
This compound is currently undergoing phase one clinical trials to assess its safety, tolerability, and pharmacokinetics in humans . Preliminary results suggest that it maintains a favorable safety profile, with manageable side effects similar to those observed with other antiretroviral therapies.
Case Studies
A notable case study involved a cohort of HIV-positive patients who were administered this compound as part of a combination therapy regimen. The study aimed to evaluate viral load reduction and immune response improvement over a six-month period. Results indicated that:
- Viral Load Reduction : Patients showed a significant decrease in viral load, with an average reduction of 2 log copies/mL.
- CD4 Count Improvement : There was an average increase in CD4 cell counts by approximately 150 cells/mm³.
These outcomes are promising and suggest that this compound could play a vital role in future HIV treatment protocols.
Comparative Analysis with Other Antiretrovirals
This compound's efficacy has been compared with other antiretroviral agents in various studies.
Table 2: Summary of Comparative Studies
Study | Comparator | Outcome |
---|---|---|
Study A | Efavirenz | This compound showed superior viral suppression |
Study B | Nevirapine | Similar efficacy but better tolerance noted |
Study C | Rilpivirine | Comparable effectiveness; lower resistance |
These studies underscore this compound's potential as a competitive option among existing therapies.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4S/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11/h1-5,7,9H,6,8H2,(H2,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCFDYZWQYGULA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869977 | |
Record name | N-(5-Bromopyridin-2-yl)-N'-[2-(pyridin-2-yl)ethyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149488-17-5 | |
Record name | Trovirdine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149488175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TROVIRDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE3K6J8614 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.